

Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-hydroxy-3-iodobenzoate

Cat. No.: B083030

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CAS Number: 15126-07-5

This in-depth technical guide provides comprehensive information on **Ethyl 4-hydroxy-3-iodobenzoate**, a key intermediate in synthetic organic chemistry, particularly relevant for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a precursor in the synthesis of thyroid hormone receptor beta (TR β) agonists.

Core Chemical and Physical Data

Quantitative data for **Ethyl 4-hydroxy-3-iodobenzoate** is summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	15126-07-5	[1]
Molecular Formula	C ₉ H ₉ IO ₃	[1]
Molecular Weight	292.07 g/mol	[1]
MDL Number	MFCD11112908	[1]
SMILES	CCOC(=O)C1=CC=C(O)C(I)=C1	[1]

Synthesis of Ethyl 4-hydroxy-3-iodobenzoate: An Experimental Protocol

The following protocol describes the iodination of ethyl 4-hydroxybenzoate to yield **Ethyl 4-hydroxy-3-iodobenzoate**. This method is adapted from a similar synthesis of the methyl ester.

Materials:

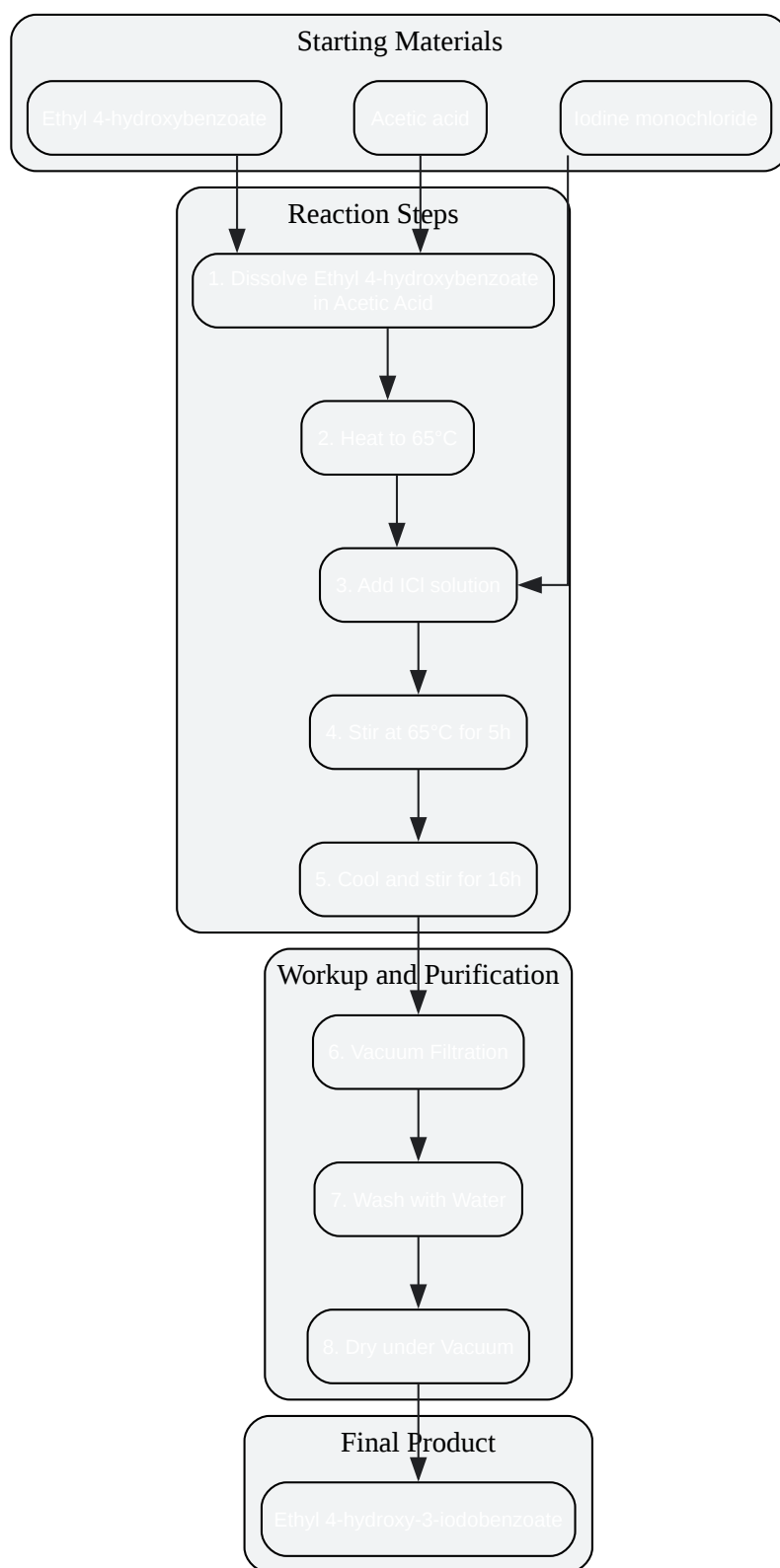
- Ethyl 4-hydroxybenzoate
- Iodine monochloride (ICl)
- Acetic acid
- Water
- Filtration apparatus
- Reaction vessel with stirring and heating capabilities

Procedure:

- **Dissolution:** Dissolve Ethyl 4-hydroxybenzoate in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer and a heating mantle.
- **Heating:** Gently heat the solution to 65°C while stirring.
- **Addition of Iodinating Agent:** Prepare a solution of iodine monochloride (ICl) in acetic acid. Slowly add this solution dropwise to the heated reaction mixture over a period of approximately 40 minutes.
- **Reaction:** Maintain the reaction mixture at 65°C with continuous stirring for 5 hours.
- **Crystallization:** After the initial heating period, allow the reaction mixture to cool to room temperature and continue stirring for an additional 16 hours to facilitate the precipitation of the product.
- **Isolation:** Collect the precipitated solid by vacuum filtration.

- Washing: Wash the collected product thoroughly with water to remove any remaining acetic acid and unreacted reagents.
- Drying: Dry the purified **Ethyl 4-hydroxy-3-iodobenzoate** under vacuum to obtain the final product.

Logical Workflow for the Synthesis:



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Caption: Synthesis workflow for **Ethyl 4-hydroxy-3-iodobenzoate**.

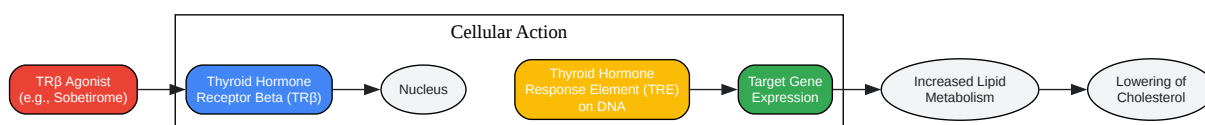
Application in Drug Development: A Precursor to Thyroid Hormone Receptor Beta (TR β) Agonists

Ethyl 4-hydroxy-3-iodobenzoate and its analogs are valuable intermediates in the synthesis of selective thyroid hormone receptor beta (TR β) agonists.[2][3][4][5] These agonists are being investigated for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH).[4][5][6]

The thyroid hormone receptor has two major subtypes, TR α and TR β . TR β is the predominant isoform in the liver and is primarily responsible for the beneficial effects of thyroid hormone on lipid metabolism, including the reduction of cholesterol levels.[4][5] By selectively targeting TR β , it is possible to achieve the desired therapeutic effects while minimizing the adverse effects associated with non-selective thyroid hormone action, which are often mediated by TR α . [4]

One such TR β agonist is Sobetirome. While not directly synthesized from **Ethyl 4-hydroxy-3-iodobenzoate**, a closely related intermediate, tert-butyl 2-(4-([4-hydroxy-3-iodo-5-isopropylphenyl]methyl)-3,5-dimethylphenoxy)acetate, is utilized in its synthesis.[7] This highlights the importance of the iodinated 4-hydroxybenzoate scaffold in accessing this class of therapeutic agents. The synthesis of these complex molecules often involves multiple steps where the iodo-substituted phenol is a key building block for introducing further molecular complexity.

Signaling Pathway of TR β Agonists:



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Caption: Simplified signaling pathway of a TR β agonist.

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- To cite this document: BenchChem. [Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083030#ethyl-4-hydroxy-3-iodobenzoate-cas-number]

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